Isobergapten is a natural product found in Heracleum dissectum, Heracleum moellendorffii var. paucivittatum, and other organisms with data available.
Isobergapten is a furocoumarin. Furocoumarins, are phototoxic and photocarcinogenic. They intercalate DNA and photochemically induce mutations. Furocoumarins are botanical phytoalexins found to varying extents in a variety of vegetables and fruits, notably citrus fruits. The levels of furocoumarins present in our diets, while normally well below that causing evident acute phototoxicity, do cause pharmacologically relevant drug interactions. Some are particularly active against cytochrome P450s. For example, in humans, bergamottin and dihydroxybergamottin are responsible for the 'grapefruit juice effect', in which these furanocoumarins affect the metabolism of certain drugs.
Isobergapten
CAS No.: 482-48-4
Cat. No.: VC21339813
Molecular Formula: C12H8O4
Molecular Weight: 216.19 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 482-48-4 |
---|---|
Molecular Formula | C12H8O4 |
Molecular Weight | 216.19 g/mol |
IUPAC Name | 5-methoxyfuro[2,3-h]chromen-2-one |
Standard InChI | InChI=1S/C12H8O4/c1-14-9-6-10-8(4-5-15-10)12-7(9)2-3-11(13)16-12/h2-6H,1H3 |
Standard InChI Key | AJSPSRWWZBBIOR-UHFFFAOYSA-N |
Canonical SMILES | COC1=C2C=CC(=O)OC2=C3C=COC3=C1 |
Chemical Structure and Properties
Structural Identification
Isobergapten is characterized by its angular furanocoumarin structure, featuring a furan ring angularly fused to a coumarin backbone. Its chemical formula is C12H8O4 with a molecular weight of 216.19 g/mol . The compound is also identified by its CAS number 482-48-4 and is known by several synonyms including Isobergaptene, 5-Methoxyangelicin, and 5-Methoxy-2H-furo[2,3-H]chromen-2-one .
Physical and Chemical Properties
The physical and chemical properties of Isobergapten contribute significantly to its biological behavior. It exhibits limited water solubility, being classified as "practically insoluble in water" and is an extremely weak basic compound, considered essentially neutral based on its pKa value .
Table 1. Key Physicochemical Properties of Isobergapten
Natural Occurrence and Distribution
Botanical Sources
Isobergapten has been identified in several plant species, notably in the Apiaceae family. Specific documented sources include Heracleum dissectum and Heracleum moellendorffii var. paucivittatum . Additionally, it can be found in parsnip, which makes it a potential biomarker for the consumption of this food product .
Pharmacological Properties and Biological Activities
DNA Interaction and Phototoxicity
Similar to other furocoumarins, Isobergapten demonstrates significant phototoxic and photocarcinogenic properties. These effects are primarily due to its ability to intercalate with DNA and photochemically induce mutations when exposed to ultraviolet light . This DNA binding capability is a characteristic feature of furocoumarins and forms the basis for both their toxic effects and potential therapeutic applications.
Toxicological Considerations
Isobergapten is considered a "non-carcinogenic but potentially toxic compound" according to available data . Like other furocoumarins, its toxicity is likely enhanced upon exposure to ultraviolet light, which activates its DNA-binding capabilities. This photosensitizing effect is a critical consideration for any potential therapeutic applications.
Chemical Synthesis and Production
Synthetic Routes
The synthesis of Isobergapten has been documented through multi-step reactions. One specific synthetic pathway involves a two-step process:
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Treatment with aqueous methanol and KOH solution
Comparison with Related Compounds
Relationship to Angelicin
Angelicin (C11H6O3) is structurally related to Isobergapten, with Isobergapten being essentially a methoxylated derivative of angelicin (5-methoxyangelicin) . Both compounds belong to the angular furanocoumarin family and share similar physical and chemical properties, though the additional methoxy group in Isobergapten may modify its biological activity and pharmacokinetic properties.
Contrast with Bergapten
Bergapten (5-methoxypsoralen) is an isomer of Isobergapten with significant medicinal value. While both compounds have the same molecular formula and similar structures, they differ in the orientation of their furan ring relative to the coumarin nucleus:
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Isobergapten has an angular fusion (furan ring at positions 2,3)
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Bergapten has a linear fusion (furan ring at different positions)
This structural difference leads to distinct biological properties. Bergapten has been extensively studied and shows promising medicinal applications in areas such as neurological disorders, diabetes, cancer, and inflammatory conditions .
Table 2. Comparison of Isobergapten with Related Furocoumarins
Compound | Molecular Formula | Structure Type | Key Distinguishing Feature |
---|---|---|---|
Isobergapten | C12H8O4 | Angular furanocoumarin | 5-methoxy group on angelicin structure |
Angelicin | C11H6O3 | Angular furanocoumarin | Base angular structure without methoxy group |
Bergapten | C12H8O4 | Linear furanocoumarin | 5-methoxy group on psoralen structure |
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